molecular formula C18H23N3O4 B2442427 3-(1-(2-(4-Ethoxyphenyl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2320525-04-8

3-(1-(2-(4-Ethoxyphenyl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione

Cat. No. B2442427
M. Wt: 345.399
InChI Key: LKRWDBAWXXZVKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(1-(2-(4-Ethoxyphenyl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis , functionalization , and their pharmacological application were published.


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The amide function significantly improves the physical properties compared to the corresponding ureas, such as increasing solubility and reducing melting points .

Scientific Research Applications

Cancer Research Applications

In cancer research, this compound has demonstrated significant potential. For instance, it has been identified as a very potent inhibitor of the cancer efflux pump ABCB1. Through X-ray analysis, the pharmacophoric features responsible for ABCB1 inhibitory properties were extended. This compound exhibited very potent inhibitory action on the ABCB1 pump and significant cytotoxic and antiproliferative properties in T-lymphoma cells, showing a strong synergism with doxorubicin. Such findings suggest its potential in overcoming multidrug resistance in cancer therapy (Żesławska et al., 2019).

Antimicrobial Activity

This compound's derivatives have also been explored for their antimicrobial potential. A study synthesized a series of derivatives that were screened for in vitro antibacterial activity against various strains, including Staphylococcus aureus and Bacillus subtilis. These compounds showed good activity against gram-positive bacteria, indicating their usefulness in developing new antibacterial agents. The research highlights the importance of structural modifications to enhance antimicrobial efficacy (Prakash et al., 2011).

Pharmacophoric Studies for Drug Design

Pharmacophoric studies have utilized the structural framework of this compound to design and synthesize new derivatives with improved biological activities. By understanding the molecular geometry, intermolecular interactions, and crystal packing, researchers can tailor new compounds that maintain or enhance the desired biological effects. This approach is critical in the development of new therapeutics, especially in areas where drug resistance or adverse side effects are significant concerns (Kumar et al., 2013).

Safety And Hazards

The product is not intended for human or veterinary use. It is for research use only.

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

properties

IUPAC Name

3-[1-[2-(4-ethoxyphenyl)acetyl]piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-2-25-15-5-3-13(4-6-15)11-16(22)20-9-7-14(8-10-20)21-17(23)12-19-18(21)24/h3-6,14H,2,7-12H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRWDBAWXXZVKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)N2CCC(CC2)N3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{1-[2-(4-Ethoxyphenyl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione

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